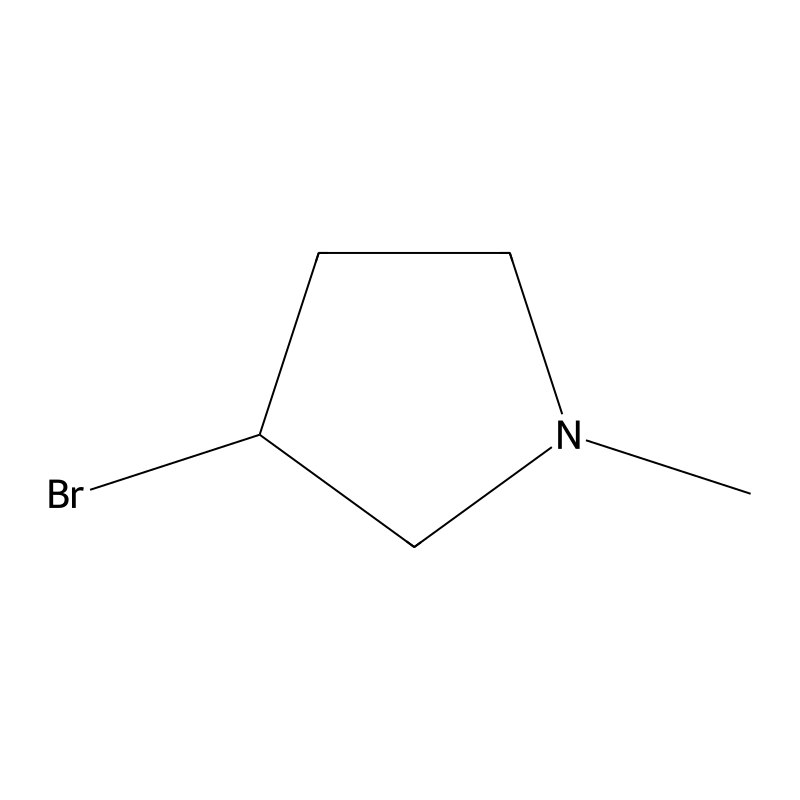

3-Bromo-1-methylpyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and characterization:

3-Bromo-1-methylpyrrolidine is a chemical compound belonging to the class of pyrrolidines. While not extensively studied itself, it serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Research articles describe its use as a starting material for the synthesis of various heterocyclic compounds, including pyrrolidines, pyrroles, and pyridines. These studies often detail the reaction conditions, product yields, and characterization methods used to confirm the identity and purity of the synthesized compounds [].

Potential applications:

Due to its reactivity, 3-Bromo-1-methylpyrrolidine holds potential applications in various fields of scientific research. Some potential areas of exploration include:

- Medicinal chemistry: The pyrrolidine ring is a common structural motif found in many biologically active molecules. Researchers can explore the use of 3-Bromo-1-methylpyrrolidine as a building block for the synthesis of novel drug candidates with potential therapeutic applications.

- Material science: Pyrrolidine derivatives have been investigated for their potential use in various materials, such as polymers, ionic liquids, and catalysts. Studies could explore the incorporation of 3-Bromo-1-methylpyrrolidine into these materials to investigate their properties and potential applications.

3-Bromo-1-methylpyrrolidine is a heterocyclic organic compound with the molecular formula . It features a pyrrolidine ring substituted at the 3-position with a bromine atom and at the 1-position with a methyl group. This structure contributes to its unique chemical properties, making it a valuable compound in various fields, particularly in organic synthesis and medicinal chemistry .

Currently, there is no scientific literature available on the specific mechanism of action of 3-Bromo-1-methylpyrrolidine in biological systems.

3-Bromo-1-methylpyrrolidine is likely to possess similar hazards to other organic amines. Specific data on its toxicity is not available, but it should be handled with care as it may be irritating to the skin, eyes, and respiratory system []. Due to the presence of bromine, it is also recommended to handle the compound in a well-ventilated fume hood as it may release hazardous fumes upon decomposition [].

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Reduction Reactions: The compound can be reduced to yield different amines or alcohols depending on the reducing agents used.

- Formation of Ylides: It can react to form ylide intermediates, which are useful in further transformations, such as in the synthesis of indoles .

Research indicates that 3-Bromo-1-methylpyrrolidine exhibits biological activity, particularly in medicinal chemistry. The compound's structure allows it to interact with various biological targets, potentially leading to therapeutic effects. Its derivatives have been studied for their activity against specific receptors and pathways, suggesting potential applications in drug development .

Several methods exist for synthesizing 3-Bromo-1-methylpyrrolidine:

- Bromination of Pyrrolidine: The simplest method involves the direct bromination of 1-methylpyrrolidine using bromine or N-bromosuccinimide.

- Reaction with Methylamine: A more complex route involves reacting 3-bromo-2,5-furanedione with methylamine under reflux conditions in glacial acetic acid. This method allows for the formation of the desired compound through a multi-step process .

3-Bromo-1-methylpyrrolidine finds applications in various fields:

- Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: Due to its biological activity, it is explored as a potential drug candidate targeting specific diseases.

- Material Science: The compound is used in developing advanced materials, including polymers and catalysts .

Studies on 3-Bromo-1-methylpyrrolidine have focused on its interactions with biological molecules. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 3-Bromo-1-methylpyrrolidine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-1H-pyrrole | Lacks the methyl group | Different reactivity due to absence of methyl group |

| 1-Methylpyrrolidine | Lacks the bromine atom | Different chemical properties and reactivity |

| 3,4-Dibromo-1-methylpyrrolidine | Contains two bromine atoms | Increased reactivity compared to 3-bromo variant |

3-Bromo-1-methylpyrrolidine is unique due to both the presence of a bromine atom and a methyl group, which confer distinct chemical properties and reactivity profiles. This combination allows for specific interactions in synthetic and biological applications, making it particularly valuable in research settings .